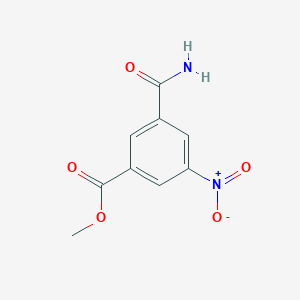![molecular formula C13H18N2O4S B8812354 (2Z)-2-{2-[(Tert-butoxycarbonyl)amino]-1,3-thiazol-4-YL}pent-2-enoic acid](/img/structure/B8812354.png)
(2Z)-2-{2-[(Tert-butoxycarbonyl)amino]-1,3-thiazol-4-YL}pent-2-enoic acid
Overview
Description
(2Z)-2-{2-[(Tert-butoxycarbonyl)amino]-1,3-thiazol-4-YL}pent-2-enoic acid is a synthetic organic compound that features a thiazole ring, a pentenoic acid moiety, and a t-butoxycarbonyl protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{2-[(Tert-butoxycarbonyl)amino]-1,3-thiazol-4-YL}pent-2-enoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the t-Butoxycarbonyl Group: The amino group on the thiazole ring is protected using t-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Pentenoic Acid Moiety: The pentenoic acid moiety can be introduced via a Heck reaction, where the protected thiazole derivative is coupled with a suitable alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-{2-[(Tert-butoxycarbonyl)amino]-1,3-thiazol-4-YL}pent-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols can replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Saturated derivatives with reduced double bonds.
Substitution: Thiazole derivatives with new substituents replacing the original groups.
Scientific Research Applications
(2Z)-2-{2-[(Tert-butoxycarbonyl)amino]-1,3-thiazol-4-YL}pent-2-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various organic synthesis processes.
Mechanism of Action
The mechanism of action of (2Z)-2-{2-[(Tert-butoxycarbonyl)amino]-1,3-thiazol-4-YL}pent-2-enoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and pentenoic acid moiety can participate in various biochemical pathways, influencing cellular processes and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Aminothiazol-4-yl)acetic acid
- 2-(2-Methylthiazol-4-yl)acetic acid
- 2-(2-Formamidothiazol-4-yl)acetic acid
Uniqueness
(2Z)-2-{2-[(Tert-butoxycarbonyl)amino]-1,3-thiazol-4-YL}pent-2-enoic acid is unique due to the presence of the t-butoxycarbonyl protecting group and the pentenoic acid moiety. These structural features confer specific chemical reactivity and potential biological activity, distinguishing it from other thiazole derivatives.
Properties
Molecular Formula |
C13H18N2O4S |
|---|---|
Molecular Weight |
298.36 g/mol |
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoic acid |
InChI |
InChI=1S/C13H18N2O4S/c1-5-6-8(10(16)17)9-7-20-11(14-9)15-12(18)19-13(2,3)4/h6-7H,5H2,1-4H3,(H,16,17)(H,14,15,18) |
InChI Key |
XIXNSLABECPEMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C1=CSC(=N1)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
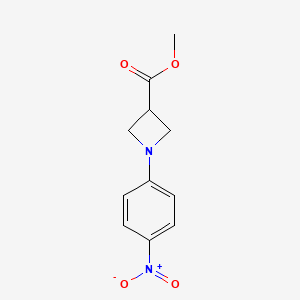
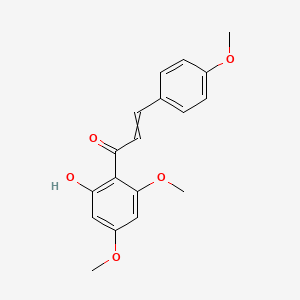
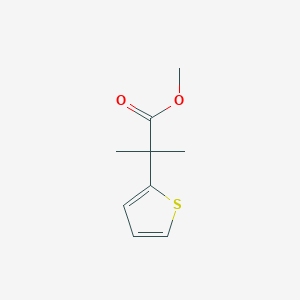
![4-Chloro-5-isobutyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8812303.png)
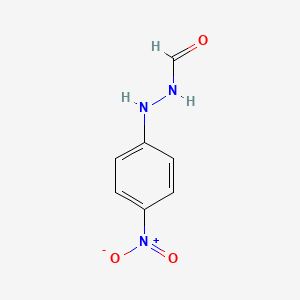

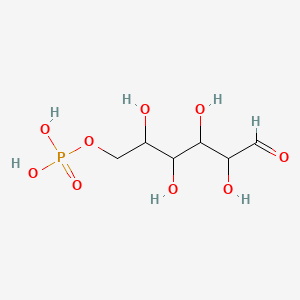
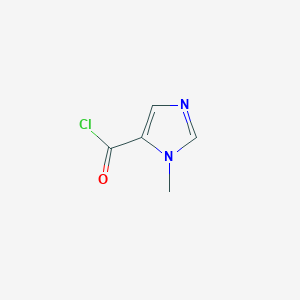
![Ethyl 6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8812328.png)
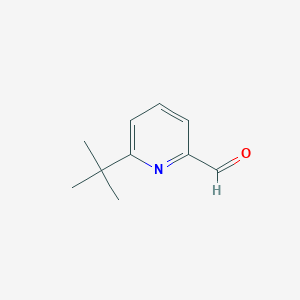
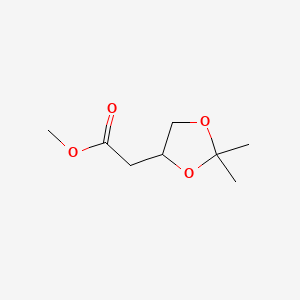
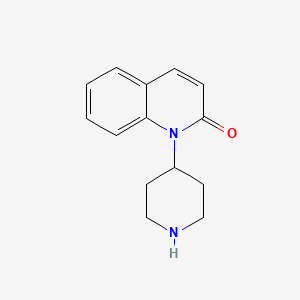
![(s)-1-Benzyl-3-[2-(methylthio)ethyl]piperazine](/img/structure/B8812367.png)
